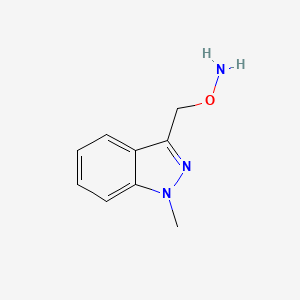

O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine

Description

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

O-[(1-methylindazol-3-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C9H11N3O/c1-12-9-5-3-2-4-7(9)8(11-12)6-13-10/h2-5H,6,10H2,1H3 |

InChI Key |

YMBYENRFTDPCBL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CON |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-(Chloromethyl)-1-methyl-1H-indazole with Hydroxylamine

The most widely reported method involves reacting 3-(chloromethyl)-1-methyl-1H-indazole with hydroxylamine hydrochloride in ethanol under reflux. The indazole precursor is prepared by treating 1-methyl-1H-indazole with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as AlCl₃.

Procedure :

-

Precursor Synthesis :

-

Hydroxylamine Coupling :

Key Parameters :

-

Solvent : Ethanol maximizes nucleophilicity of hydroxylamine.

-

Temperature : Reflux (78°C) ensures complete reaction.

-

Molar Ratio : 3:1 excess of hydroxylamine drives the reaction to completion.

Rhodium-Catalyzed C–H Activation Approach

Direct Functionalization of 1-Methyl-1H-indazole

A recent advancement employs rhodium(III) catalysts to directly introduce the hydroxylamine group via C–H activation, avoiding pre-functionalized intermediates.

Procedure :

-

Catalyst Preparation :

-

[RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) are dissolved in acetone.

-

-

Reaction Setup :

Outcomes :

-

Yield : 85–92% (higher than classical methods).

-

Selectivity : Exclusive formation of the 3-substituted product due to directing effects of the indazole nitrogen.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Rh-Catalyzed C–H Activation |

|---|---|---|

| Starting Material | 3-(Chloromethyl)-1-methyl-1H-indazole | 1-Methyl-1H-indazole |

| Catalyst | None | [RhCp*Cl₂]₂/AgSbF₆ |

| Reaction Time | 12–18 hours | 20 hours |

| Yield | 68–72% | 85–92% |

| Byproducts | NaCl, residual AlCl₃ | None detected |

| Scale-Up Feasibility | Moderate | High (avoids halogenated intermediates) |

Optimization Strategies

Solvent Effects

Temperature Control

-

Low-Temperature Variant : Conducting the reaction at 50°C with microwave assistance reduces time to 4 hours but requires specialized equipment.

Mechanistic Insights

Nucleophilic Substitution Pathway

The chloromethyl group undergoes an Sₙ2 mechanism, where hydroxylamine attacks the electrophilic carbon, displacing chloride. Steric hindrance from the indazole N-methyl group slows the reaction but improves regioselectivity.

Rhodium-Mediated C–H Activation

The rhodium catalyst coordinates to the indazole’s N2 atom, directing ortho C–H bond cleavage. Subsequent insertion of hydroxylamine via a six-membered transition state forms the product without intermediates.

Challenges and Solutions

Hydroxylamine Instability

-

Mitigation : Use freshly prepared hydroxylamine or its stabilized salts (e.g., hydroxylamine-O-sulfonic acid).

Chemical Reactions Analysis

O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural distinctions between O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine and related compounds lie in the heterocyclic core, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Compounds

Key Observations:

- Heterocycle Differences: Indazole (two adjacent N atoms) vs. imidazole/benzoimidazole (non-adjacent N atoms). Indazole’s fused benzene ring enhances aromatic stability compared to imidazole derivatives .

- Functional Groups: The hydroxylamine group in the target compound is a stronger nucleophile than the nitro (-NO₂) or epoxy groups in analogs, enabling unique reactivity in condensation or coupling reactions.

- In contrast, nitro groups in imidazole derivatives () increase electron-withdrawing effects, reducing ring basicity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Discussion:

- Solubility : The hydroxylamine group enhances water solubility compared to nitro-containing analogs, though the indazole ring may reduce it slightly.

- Stability : Nitro and epoxy groups () confer greater thermal and oxidative stability than hydroxylamine, which is prone to decomposition under acidic or oxidizing conditions .

Biological Activity

O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 204.23 g/mol

- IUPAC Name : this compound

This structure indicates the presence of an indazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing indazole frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of indazole can inhibit various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The specific anticancer activity of this compound has not been extensively documented; however, its structural similarity to other active indazole derivatives suggests potential efficacy against tumors.

Case Study: Indazole Derivatives

A comparative study evaluated several indazole derivatives against the NCI-60 human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 2.5 |

| Compound B | MCF7 | 3.0 |

| This compound | TBD | TBD |

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that hydroxylamine derivatives can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Compounds with indazole structures often lead to cell cycle arrest at different phases, particularly G2/M.

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit:

- Antiviral Activity : Some hydroxylamines have shown promise as antiviral agents, potentially inhibiting viral replication.

Research Findings on Antiviral Activity

A study highlighted the antiviral activity of related compounds against HIV and other viruses, suggesting that similar mechanisms could be explored for this compound.

| Virus Type | Compound Tested | EC50 (µg/mL) |

|---|---|---|

| HIV | Indazole Derivative A | 0.15 ± 0.05 |

| Influenza | Indazole Derivative B | TBD |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating any new pharmaceutical compound.

Pharmacokinetics

Preliminary studies suggest that compounds similar to this compound have favorable absorption and distribution characteristics, with moderate metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-((1-Methyl-1H-indazol-3-yl)methyl)hydroxylamine, and how can reaction conditions be optimized for yield?

- Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives with halogenated precursors (e.g., 1-methyl-1H-indazol-3-ylmethyl halides). Reductive amination protocols, as demonstrated for analogous hydroxylamines (e.g., Scheme 8 in ), may also apply. Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Catalyst : Base catalysts (e.g., K₂CO₃) to deprotonate hydroxylamine.

Yield optimization requires monitoring reaction progress via TLC or LC-MS and quenching unreacted intermediates .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., indazole methyl group at δ ~3.9 ppm; hydroxylamine protons at δ ~5–6 ppm). For reference, similar hydroxylamines show distinct aromatic and methylene signals ().

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+ expected at m/z ~218 based on molecular formula C₁₀H₁₂N₃O).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ ~250–300 nm (indazole absorption) .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound under varying experimental conditions?

- Answer :

- DFT Calculations : Model bond dissociation energies (e.g., N–O bond) to assess thermal stability.

- Reactivity : Predict nucleophilic sites (hydroxylamine NH₂ group) using Fukui indices.

- Solvent Effects : MD simulations evaluate solubility and aggregation tendencies in polar vs. nonpolar media.

Experimental validation via kinetic studies (e.g., Arrhenius plots for decomposition rates) complements computational data .

Q. What strategies resolve discrepancies in crystallographic data for hydroxylamine derivatives during structural refinement?

- Answer :

- Software Tools : Use SHELXL ( ) for small-molecule refinement, leveraging restraints for disordered moieties (e.g., indazole ring).

- Validation : Cross-check with WinGX/ORTEP ( ) for anisotropic displacement parameters and hydrogen bonding networks.

- Twinned Data : Apply twin-law matrices in SHELXL for high-symmetry space groups.

Contradictions in thermal motion or occupancy require iterative refinement and electron density map analysis .

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with enzyme targets?

- Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against NAD+-dependent enzymes (e.g., PARPs) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves.

- Binding Affinity : Surface plasmon resonance (SPR) or ITC quantifies interactions with target proteins.

- Mechanistic Studies : Probe redox activity via cyclic voltammetry (hydroxylamine’s oxidation to nitroso intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.